N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a piperidine ring substituted with a trifluoroethyl group and an adamantane carboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common approach includes the reaction of 4-piperidone with 2,2,2-trifluoroethylamine under reductive amination conditions to yield the desired piperidine intermediate. This intermediate is then coupled with adamantane-1-carboxylic acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the reductive amination step and large-scale peptide coupling techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of carboxamides.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Products with substituted trifluoroethyl groups.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for certain biological receptors.
Medicine: Studied for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and receptor binding .
Comparison with Similar Compounds
Similar Compounds
EPZ-6438: Another EZH2 inhibitor with a similar core structure.
GSK-343: An EZH2 inhibitor with a pyridone core, similar to the piperidine structure.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide is unique due to its combination of the adamantane and trifluoroethyl groups, which confer distinct physicochemical properties and potential biological activities not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29F3N2O/c20-19(21,22)12-24-3-1-13(2-4-24)11-23-17(25)18-8-14-5-15(9-18)7-16(6-14)10-18/h13-16H,1-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIBLJQNHYTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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